molecular formula C15H14N2O3S B2532629 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 31523-10-1

4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2532629
CAS No.: 31523-10-1
M. Wt: 302.35
InChI Key: BYUXSCTYMQLEMI-UHFFFAOYSA-N
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Description

4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a sulfonamide group attached to a 2-oxoindoline moiety, which is further substituted with a methyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are not fully understood yet. It is known that indole derivatives, which include this compound, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

The cellular effects of this compound are also not fully known. It has been found that some indole derivatives have notable cytotoxicity toward various human cancer cell lines . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not completely understood. It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not fully known. It is known that some indole derivatives have shown notable cytotoxicity toward various human cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not fully known. It is known that some indole derivatives have shown notable cytotoxicity toward various human cancer cell lines .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not fully known. It is known that some indole derivatives have shown notable cytotoxicity toward various human cancer cell lines .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully known. It is known that some indole derivatives have shown notable cytotoxicity toward various human cancer cell lines .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not fully known. It is known that some indole derivatives have shown notable cytotoxicity toward various human cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-oxoindoline-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed:

Scientific Research Applications

Properties

IUPAC Name

4-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-12-4-7-14-11(8-12)9-15(18)16-14/h2-8,17H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUXSCTYMQLEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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